1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one
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Overview
Description
1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-amino-3-(trifluoromethoxy)benzene with a brominating agent under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromopropanone moiety to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the bromopropanone moiety can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
- 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-chloropropan-1-one
- 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-iodopropan-1-one
- 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-fluoropropan-1-one
Uniqueness: Compared to its analogs, 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one may exhibit distinct reactivity and biological activity due to the presence of the bromine atom, which can influence the compound’s electronic properties and steric effects .
Properties
Molecular Formula |
C10H9BrF3NO2 |
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Molecular Weight |
312.08 g/mol |
IUPAC Name |
1-[2-amino-3-(trifluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NO2/c1-5(11)9(16)6-3-2-4-7(8(6)15)17-10(12,13)14/h2-5H,15H2,1H3 |
InChI Key |
KKIDSBCQPNLJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)OC(F)(F)F)N)Br |
Origin of Product |
United States |
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